Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate
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Description
Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as EAI045 and is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) and HER2.
Scientific Research Applications
Reaction Mechanisms and Derivative Synthesis
Ethyl Ester Formation : Ethyl esters, like the one studied here, are formed through reactions between 1H-indazol-3-ol and ethyl chloroacetate. This process can lead to various derivatives, including Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate (Bonanomi & Palazzo, 1977).
Novel Thiofibrate Synthesis : The compound represents a class of novel thiofibrates, which are synthesized through reactions involving mercapto benzoxazoles or amines with ethyl bromoacetate (NiranjanM & ChaluvarajuK, 2018).
Derivative Formation in Chemical Reactions : In a study, ethyl (1,2-benzisothiazol-3-yl)cyanoacetate was shown to exist as a mixture of tautomers, leading to the formation of various derivatives, similar to the compound (Carrington et al., 1972).
Pharmacological Properties : Certain derivatives formed by reactions involving compounds like ethyl bromoacetate have been studied for their pharmacological properties, specifically their effects on the central nervous system (Maliszewska-Guz et al., 2005).
Molecular Docking and Inhibition Studies
α-Glucosidase and β-Glucosidase Inhibition : Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, a similar class of compounds, have been studied for their inhibition activities against α-glucosidase and β-glucosidase, demonstrating significant inhibition potential (Babar et al., 2017).
Antimicrobial Agent Synthesis : Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a compound related to the one , was synthesized and screened for antibacterial and antifungal activities, highlighting the potential of these compounds in antimicrobial research (Desai et al., 2007).
Synthesis of Novel Derivatives
Novel Heterocyclic Systems : Research has been conducted on synthesizing novel heterocyclic systems using ethyl compounds, showing the versatility and broad applicability of such compounds in creating new chemical entities (Kanno et al., 1991).
Fungicidal Activity : Studies have shown that derivatives synthesized from compounds like ethyl cyanoacetate exhibit fungicidal activity, indicating the potential agricultural applications of these compounds (El-Telbani et al., 2007).
properties
IUPAC Name |
ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-28-19(26)11-24-16-9-14(8-7-13(16)10-22-24)23-20(27)15-5-3-4-6-17(15)29-12-18(21)25/h3-10H,2,11-12H2,1H3,(H2,21,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUHRTIWRHEJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3SCC(=O)N)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate |
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